molecular formula C12H14O2 B577936 2-Methyl-2-(4-vinylphenyl)propanoic acid CAS No. 1256584-72-1

2-Methyl-2-(4-vinylphenyl)propanoic acid

Cat. No. B577936
Key on ui cas rn: 1256584-72-1
M. Wt: 190.242
InChI Key: XDMQQLNDUWSLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440922B2

Procedure details

2-(4-Bromophenyl)-2-methylpropanoic acid (30 g), PPh3 (5.0 g), potassium vinyltrifluoroborate (24.8 g), potassium carbonate (51.2 g), and palladium acetate (1.43 g) were dissolved in 1-propanol (198 ml) and distilled water (99 ml). After deaeration, the mixture was stirred under reflux for 6 hrs under nitrogen atmosphere. Insoluble matters were removed by filtration and washed with 1-propanol (210 ml). The filtrate was then concentrated under reduced pressure. Concentrated residues were partitioned between CPME (300 ml) and distilled water (150 ml, comprising 4.17 ml of ethylenediamine) The organic layer was removed and the aqueous layer was adjusted to pH 5 by using 2 N hydrochloric acid. The aqueous layer was extracted with a mixture of isopropyl acetate (240 ml) and heptane (240 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. Ethanol (300 ml) was added thereto for suspending and washing the resultant. The solid was removed by Celite filtration, and the filtrate was concentrated under reduced pressure to obtain the title compound (21.7 g, 93%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
198 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH:14]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:15]=1.C([B-](F)(F)F)=C.[K+].C(=O)([O-])[O-].[K+].[K+]>C(O)CC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:14]([C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1)=[CH2:15] |f:2.3,4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
24.8 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
51.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
198 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
1.43 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
After deaeration, the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (99 ml)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hrs under nitrogen atmosphere
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Insoluble matters were removed by filtration
WASH
Type
WASH
Details
washed with 1-propanol (210 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Concentrated residues were partitioned between CPME (300 ml)
DISTILLATION
Type
DISTILLATION
Details
distilled water (150 ml, comprising 4.17 ml of ethylenediamine) The organic layer
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with a mixture of isopropyl acetate (240 ml) and heptane (240 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (300 ml) was added
WASH
Type
WASH
Details
washing the resultant
CUSTOM
Type
CUSTOM
Details
The solid was removed by Celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 598.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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